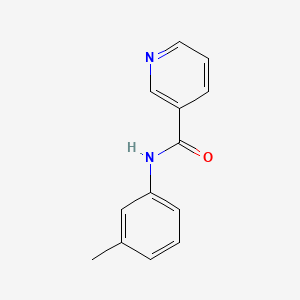
N-(3-methylphenyl)nicotinamide
Descripción general
Descripción
“N-(3-methylphenyl)nicotinamide” is a chemical compound with the molecular formula C13H12N2O . It has an average mass of 212.247 Da and a monoisotopic mass of 212.094955 Da .
Synthesis Analysis
While specific synthesis methods for “N-(3-methylphenyl)nicotinamide” were not found, there are studies on the synthesis of related nicotinamide derivatives . For instance, one study synthesized nicotinamide derivatives by condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines . Another study prepared nicotinamide derivatives containing diphenylamine moieties based on the structure of fungicide boscalid .Molecular Structure Analysis
The molecular structure of “N-(3-methylphenyl)nicotinamide” can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C13H12N2O/c1-10-4-2-6-12(8-10)15-13(16)11-5-3-7-14-9-11/h2-9H,1H3,(H,15,16) .Physical And Chemical Properties Analysis
“N-(3-methylphenyl)nicotinamide” has a molecular weight of 212.2472 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Metabolic Regulation and Disease Therapy
Nicotinamide N-methyltransferase (NNMT) plays a critical role in metabolic regulation, particularly in the liver. NNMT's activity influences glucose and cholesterol metabolism, with implications for metabolic disease therapy. Research has shown that NNMT expression or its product, N1-methylnicotinamide (MNAM), stabilizes sirtuin 1 protein, which is vital for metabolic benefits. This suggests a novel regulatory pathway for vitamin B3 with potential therapeutic applications in metabolic diseases (Hong et al., 2015).
Adipose Tissue Function
NNMT is highly expressed in adipocytes and adipose tissue, playing a significant role in hepatic detoxification reactions. The enzyme's activity in adipose tissue contributes to homocysteine release, a factor in atherogenic processes. This highlights NNMT's involvement in metabolic functions beyond the liver and suggests its impact on cardiovascular health (Riederer et al., 2009).
Stem Cell Research
In stem cell research, nicotinamide promotes cell survival and differentiation in human pluripotent stem cells. It functions as a kinase inhibitor, affecting pathways critical for cell survival, particularly under stress conditions. This property of nicotinamide is leveraged in stem cell applications and may have implications for disease treatments (Meng et al., 2018).
Cancer Research and Therapeutics
NNMT has been linked to various cancers, with its overexpression contributing to tumorigenesis. It affects the methylation potential of cancer cells, leading to an altered epigenetic state that promotes pro-tumorigenic gene expression. This understanding of NNMT's role in cancer opens avenues for therapeutic interventions targeting its activity (Ulanovskaya et al., 2013).
Dermatological Applications
In dermatology, nicotinamide (niacinamide) has been used for various skin conditions,such as acne vulgaris, melasma, atopic dermatitis, and rosacea. It acts as a cytoprotectant, influencing pathways related to cellular survival and death. Its role in dermatological practice is notable for its broad applicability and effectiveness in treating these skin conditions (Forbat et al., 2017).
DNA Repair and Neuronal Survival
Nicotinamide demonstrates a significant impact on DNA repair in human lymphocytes, especially following UV irradiation or chemical-induced DNA damage. This suggests its potential role in protecting genomic integrity. Furthermore, nicotinamide governs neuronal survival during oxidative stress, indicating its importance in neurological health and potential applications in neurodegenerative disorders (Berger & Sikorski, 1980).
Emerging Therapeutic Target
Recent studies highlight NNMT as an emerging therapeutic target, not only for metabolic functions but also in diseases like cancers. Understanding and developing NNMT inhibitors can lead to significant advances in treating metabolic and chronic diseases characterized by abnormal NNMT activity (Gao, Martin, & van Haren, 2021).
Mecanismo De Acción
While the specific mechanism of action for “N-(3-methylphenyl)nicotinamide” is not available, nicotinamide, a related compound, is known to influence the activity of several enzymes critical to basic cellular activity, such as sirtuins and poly-(ADP-ribose) polymerases (PARP) . It also inhibits melanosome transfer from melanocytes to keratinocytes .
Direcciones Futuras
While specific future directions for “N-(3-methylphenyl)nicotinamide” were not found, there is ongoing research into the therapeutic and cosmeceutical functions of nicotinamide and its derivatives . For instance, nicotinamide has been explored for its potential in managing acne vulgaris, melasma, and psoriasis, as well as its use as an anti-aging ingredient .
Propiedades
IUPAC Name |
N-(3-methylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-10-4-2-6-12(8-10)15-13(16)11-5-3-7-14-9-11/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDOYZLZHKFSOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotinamide, N-(3-methylphenyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



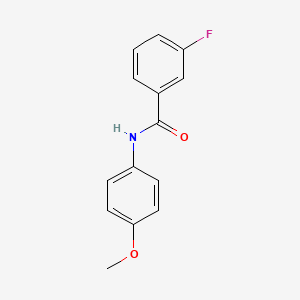
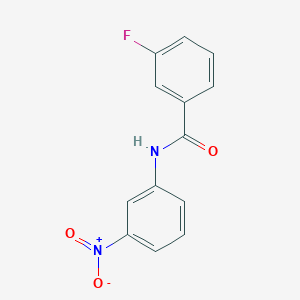
![N-[2-(1,3-benzothiazol-2-yl)vinyl]-2-furamide](/img/structure/B3833203.png)



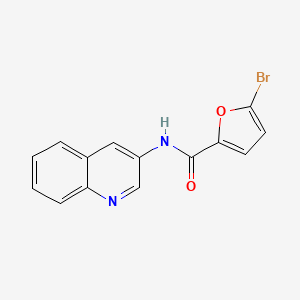
![2-[(4-fluorophenoxy)methyl]-N-methyl-N-(2-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B3833243.png)


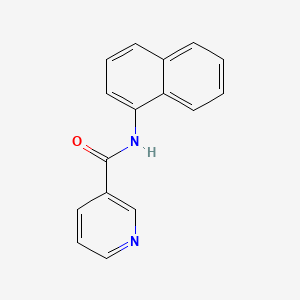
![2,5-dimethyl-3-{4-[3-(1H-pyrazol-1-ylmethyl)benzyl]piperazin-1-yl}pyrazine](/img/structure/B3833272.png)
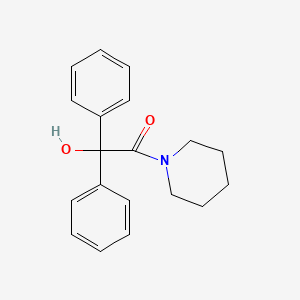
![3,3'-[oxybis(methyleneoxy)]bis(1,1,2,2-tetrafluoropropane)](/img/structure/B3833293.png)